Granisetronum - 1364914-39-5

Granisetronum

Catalog Number: EVT-1169642
CAS Number: 1364914-39-5
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Granisetron is a well-established selective serotonin 5-HT3 receptor antagonist with a primary indication for the prevention and treatment of nausea and vomiting. Its efficacy has been demonstrated in various clinical settings, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and radiation-induced emesis. The drug's selectivity for the 5-HT3 receptor and its favorable side effect profile have made it a valuable option in antiemetic therapy467.

Applications in Various Fields

Chemotherapy-Induced Nausea and Vomiting (CINV)

Granisetron has been extensively studied in the context of CINV, particularly with highly emetogenic chemotherapy agents like cisplatin. Clinical trials have demonstrated that granisetron is effective in preventing acute nausea and vomiting associated with chemotherapy, with efficacy comparable or superior to other antiemetics. It has been shown to be well-tolerated, with headache being the most commonly reported side effect. Notably, granisetron does not cause extrapyramidal effects, which are a concern with some other antiemetic agents4678.

Postoperative Nausea and Vomiting (PONV)

The effectiveness of granisetron in preventing PONV has been confirmed in randomized, double-blind, placebo-controlled studies. For instance, patients undergoing middle ear surgery who received granisetron experienced a significantly lower incidence of PONV compared to those who received a placebo. The drug was well-tolerated with no clinically important adverse effects reported1.

Irritable Bowel Syndrome (IBS)

Granisetron has been investigated for its effects on gastrointestinal motility and sensitivity in patients with IBS. It has been shown to reduce rectal sensitivity and postprandial motility in a dose-dependent manner, suggesting a potential therapeutic role for 5-HT3 receptor antagonists in the management of IBS symptoms3.

Radiation-Induced Emesis

In patients undergoing total body irradiation, a highly emetogenic procedure, granisetron has demonstrated significant antiemetic efficacy. The majority of patients in an open trial experienced total or major protection from emesis following a single intravenous dose of granisetron. The drug was well-tolerated, with headache being the most common side effect9.

Pharmacokinetics and Patient Preferences

Pharmacokinetic studies of granisetron have shown considerable inter-patient variability, but the drug's biological activity persists for a significant duration post-administration. In crossover studies, patients have expressed a preference for granisetron over other antiemetics, which may be attributed to its efficacy, tolerability, and simple dosing regimen510.

Source and Classification

Granisetronum is synthesized through chemical processes rather than being derived from natural sources. It belongs to the class of small molecules and is categorized under antiemetics. The compound is recognized for its effectiveness in managing nausea and vomiting, particularly in patients undergoing cancer treatment or surgery .

Synthesis Analysis

Synthetic Routes

The synthesis of Granisetronum involves several key steps, primarily focusing on the formation of an indazole ring system. The process can be outlined as follows:

  1. Formation of the Indazole Ring: This step typically involves cyclization reactions of appropriate precursors under either acidic or basic conditions.
  2. Substitution Reactions: Functional groups, such as carboxamide, are introduced at specific positions on the indazole ring to enhance biological activity.
  3. Purification: The final product undergoes purification through techniques like recrystallization or chromatography to achieve high purity levels.

Industrial Production

In industrial settings, large-scale synthesis employs optimized reaction conditions to maximize yield and purity. Methods include:

  • Batch Reactors: Allowing for controlled synthesis and monitoring of reactions.
  • Continuous Flow Reactors: Facilitating efficient and scalable production.
  • Quality Control: Rigorous testing ensures compliance with pharmaceutical standards .
Molecular Structure Analysis

Granisetronum has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight averaging approximately 312.417 g/mol.

Structural Features

The compound features:

  • An indazole core, which is crucial for its receptor-binding properties.
  • A piperazine moiety that enhances its pharmacological profile.
  • Functional groups that contribute to its solubility and interaction with biological targets.

The structural representation can be described using its canonical SMILES notation: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 .

Chemical Reactions Analysis

Granisetronum participates in various chemical reactions that modify its functional groups for enhanced efficacy or altered pharmacokinetics:

Types of Reactions

  1. Oxidation: Involves converting functional groups to more oxidized states, potentially enhancing reactivity.
  2. Reduction: Specific functional groups may be reduced to achieve desired chemical properties.
  3. Substitution: Functional groups on the indazole ring can be introduced or replaced to modify activity.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride facilitate reduction reactions.
  • Catalysts: Palladium or platinum-based catalysts are often employed in substitution reactions .
Mechanism of Action

Granisetronum exerts its effects primarily through antagonism of the 5-HT3 receptors located in both the central nervous system and peripheral tissues, including the gastrointestinal tract.

Mechanistic Details

  • Inhibition of Serotonin Action: By blocking serotonin from binding to 5-HT3 receptors, Granisetronum effectively reduces the stimulation of the vomiting center in the brain.
  • Biochemical Pathways: The drug's action impacts serotonergic pathways, particularly during emetogenic challenges such as chemotherapy, where serotonin release from enterochromaffin cells triggers nausea .

Pharmacokinetics

Granisetronum exhibits good bioavailability (approximately 60% when administered orally), with a half-life ranging from 4 to 12 hours depending on patient condition (healthy vs. cancer patients). It is metabolized primarily in the liver and excreted through both renal (11–12%) and fecal (38%) routes .

Physical and Chemical Properties Analysis

Granisetronum possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which aids in formulation development.
  • Stability: Generally stable under standard storage conditions but may degrade under extreme temperatures or humidity.

Relevant Data

  • Melting Point: Approximately 150–155 °C.
  • pH Range: Can vary based on formulation but typically falls within neutral pH levels .
Applications

Granisetronum is primarily utilized in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): It significantly reduces nausea associated with cancer treatments.
  • Postoperative Nausea and Vomiting (PONV): Administered to prevent nausea following surgical procedures.

Additionally, ongoing research explores potential applications in other areas such as motion sickness management and general antiemetic therapies .

Introduction to Granisetron: Historical Development & Therapeutic Significance

Discovery and Classification as a 5-Hydroxytryptamine-3 Receptor Antagonist

Granisetron (chemical name: 1-Methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide; molecular formula: C₁₈H₂₄N₄O; molecular weight: 312.417 g·mol⁻¹) was first synthesized in 1985 by chemists at the British pharmaceutical company Beecham (later part of GlaxoSmithKline) [1] [3]. It emerged from systematic research into serotonin receptor antagonists, specifically targeting the 5-hydroxytryptamine type 3 (5-hydroxytryptamine-3) receptor subtype. Granisetron’s molecular structure features an indazole ring linked to an azabicyclic moiety, conferring high receptor specificity. Preclinical studies demonstrated its classification as a highly selective 5-hydroxytryptamine-3 receptor antagonist, with a binding affinity (Kᵢ = 0.26 nM) approximately 4,000–40,000 times greater for 5-hydroxytryptamine-3 receptors than for other receptor types (e.g., 5-hydroxytryptamine-1, 5-hydroxytryptamine-2, adrenergic, histaminergic, or opioid receptors) [1] [3] [7]. This selectivity distinguishes it from earlier antiemetics like metoclopramide, which interacts with dopamine receptors.

Granisetron’s mechanism involves non-competitive, insurmountable binding to 5-hydroxytryptamine-3 receptors located on vagal afferent neurons in the gastrointestinal tract and in the chemoreceptor trigger zone of the brainstem [3] [7]. This binding inhibits serotonin-mediated emetic signaling, particularly crucial after cytotoxic chemotherapy, which triggers massive serotonin release from enterochromaffin cells [8]. Pharmacokinetic studies revealed a bioavailability of ~60%, protein binding of 65%, and hepatic metabolism via cytochrome P450 enzymes (notably CYP3A4), without significant involvement of CYP2D6—unlike other 5-hydroxytryptamine-3 antagonists (e.g., ondansetron or dolasetron) [3] [8] [10]. This metabolic profile reduces susceptibility to pharmacogenomic variations affecting efficacy. Key pharmacokinetic parameters are summarized below:

Table 1: Pharmacokinetic Profile of Granisetron

ParameterValueMethod/Source
Bioavailability60%Radiolabeled absorption studies
Protein Binding65%Equilibrium dialysis
Elimination Half-life3–14 hoursPlasma concentration monitoring
Primary MetabolismHepatic (CYP3A4)In vitro microsomal assays
ExcretionRenal (11-12%), Fecal (38%)Mass balance studies

The drug received initial regulatory approval in the United Kingdom in 1991 and by the United States Food and Drug Administration in 1994 under the trade name Kytril (Roche) [1] [3]. Its inclusion in the World Health Organization’s List of Essential Medicines underscores its global therapeutic importance [1].

Evolution of Clinical Indications: From Chemotherapy-Induced Nausea to Postoperative Applications

Originally developed for chemotherapy-induced nausea and vomiting, granisetron’s indications have expanded significantly due to robust clinical evidence. Initial Phase III trials in the early 1990s established its efficacy against highly emetogenic agents like cisplatin, achieving complete response rates (no emesis, no rescue medication) of 70–92% in acute-phase chemotherapy-induced nausea and vomiting prophylaxis [5] [7] [10]. For example, a pivotal study by the Granisetron Study Group demonstrated superior antiemetic efficacy compared to combination regimens containing dexamethasone plus prochlorperazine or metoclopramide [7]. This led to its formal approval for acute chemotherapy-induced nausea and vomiting across international markets.

Table 2: Milestones in Clinical Indication Expansion

YearIndicationRegulatory EventKey Evidence
1991Chemotherapy-induced nausea and vomitingUK Approval (Kytril)Phase III trials vs. placebo and metoclopramide
1994Chemotherapy-induced nausea and vomitingUnited States Food and Drug Administration ApprovalMulticenter trials in cisplatin-based regimens
2002Postoperative nausea and vomitingUnited States Food and Drug Administration Label ExpansionRandomized controlled trials vs. ondansetron
2008Transdermal for chemotherapy-induced nausea and vomitingUnited States Food and Drug Administration Approval (Sancuso)Bioequivalence studies
2016Extended-release for delayed chemotherapy-induced nausea and vomitingUnited States Food and Drug Administration Approval (Sustol)Phase III trials in anthracycline/cyclophosphamide

In 2002, granisetron’s indications broadened to include postoperative nausea and vomiting prevention and treatment following United States Food and Drug Administration approval based on trials showing equivalence or superiority to established agents like droperidol and ondansetron [1] [6]. For instance, a double-blind randomized controlled trial demonstrated a 22% incidence of postoperative nausea and vomiting with granisetron versus 42% with droperidol within 24 hours post-surgery [6]. Subsequent innovations addressed limitations in duration of action. The transdermal patch (Sancuso, approved 2008) provided sustained delivery over 7 days, benefiting patients with oral intolerance [1] [4]. The extended-release subcutaneous injection (Sustol, approved 2016) further optimized pharmacokinetics for delayed chemotherapy-induced nausea and vomiting (24–120 hours post-chemotherapy), particularly in anthracycline/cyclophosphamide regimens [1] [6] [9].

Off-label uses have also emerged, supported by clinical investigations. Studies indicate potential efficacy in gastroparesis-related nausea, cyclic vomiting syndrome, and hyperemesis gravidarum [1] [8]. For example, a registry study of granisetron transdermal systems reported symptom improvement in 65% of gastroparesis patients [1]. These developments reflect granisetron’s evolution from a chemotherapy-specific agent to a versatile antiemetic addressing multiple clinical scenarios.

Properties

CAS Number

1364914-39-5

Product Name

Granisetronum

IUPAC Name

1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)

InChI Key

MFWNKCLOYSRHCJ-UHFFFAOYSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Solubility

4.34e-01 g/L

Synonyms

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.